2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid
Description
The compound 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid (CAS: 848178-50-7) is a benzoic acid derivative with a complex hydrazine-linked enol ester moiety. Its structure features:
- A benzoic acid core substituted at the 2-position.
- A hydrazine (-NH-NH-) bridge connecting to a propenyl group.
- Two ethoxycarbonyl groups and a ketone oxygen, forming a conjugated enol ester system.
This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical development, given its structural resemblance to bioactive molecules (e.g., hydrazine derivatives with antimicrobial or antitumor activity) .
Properties
IUPAC Name |
2-[2-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-3-22-14(20)11(15(21)23-4-2)9-16-17-12-8-6-5-7-10(12)13(18)19/h5-9,16-17H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELKFLKABPRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNNC1=CC=CC=C1C(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156836 | |
| Record name | 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848178-50-7 | |
| Record name | 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848178-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with a hydrazine derivative under controlled temperature conditions. The reaction mixture is often cooled to 0°C before the addition of ethyl chloroformate, followed by stirring for an hour. The reaction is then quenched with water and extracted using dichloromethane. The organic layer is dried over sodium sulfate and concentrated under vacuum to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different functional groups.
Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce hydrazine derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity that can be exploited in drug development. The hydrazine group is often associated with antitumor and antibacterial properties. Research indicates that derivatives of hydrazines can inhibit specific enzymes or pathways involved in disease progression, making this compound a candidate for further pharmacological studies.
Antioxidant Activity
Preliminary studies have indicated that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Investigating the antioxidant capacity of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid could yield valuable insights into its therapeutic potential.
Material Science
Due to its unique chemical structure, this compound may find applications in the development of new materials. Specifically, its ability to form stable complexes with metals could be explored for use in catalysis or as a precursor for novel polymeric materials.
Case Study 1: Antitumor Activity
A study investigating the antitumor effects of hydrazine derivatives highlighted the significant cytotoxic effects of compounds structurally related to this compound on various cancer cell lines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways, warranting further investigation into their mechanisms of action.
Case Study 2: Synthesis and Characterization
Research focused on the synthesis of hydrazine derivatives has shown that modifications to the ethoxy and carbonyl groups can enhance solubility and biological activity. The synthesis of this compound was achieved using standard organic synthesis techniques, followed by characterization through NMR and mass spectrometry to confirm its structure.
Mechanism of Action
The mechanism of action of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of biochemical pathways related to its functional groups .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Backbone: The target compound and 2-(ethoxycarbonyl)benzoic acid share a benzoic acid core but differ in substituents. The hydrazine-enol ester system in the target may confer unique reactivity (e.g., chelation or redox activity) compared to simpler esters .
Functional Groups :
- The thiophene analog (CAS 1171562-25-6) replaces the benzoic acid with a thiophene ring, introducing sulfur-based electronic effects, which could alter solubility or metabolic stability .
- The piperidine-aryl compound (CAS 135062-02-1) lacks a hydrazine bridge but includes a bulky lipophilic group, likely influencing blood-brain barrier penetration .
Physicochemical Properties: The target compound’s conjugated enol ester system may improve UV absorption or fluorescence properties, useful in analytical chemistry.
Biological Activity
2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid is an organic compound with a complex structure that includes ethoxy, ethoxycarbonyl, and hydrazinyl functional groups. Its unique composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₆ |
| Molecular Weight | 322.32 g/mol |
| IUPAC Name | 2-[2-(3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-enyl)hydrazinyl]benzoic acid |
| InChI Key | InChI=1S/C15H18N2O6/c1-3-22... |
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets. The presence of hydrazine and benzoic acid moieties suggests potential interactions with enzymes and receptors, possibly leading to modulation of biochemical pathways. The exact mechanisms are still under investigation, but preliminary data indicate that it may influence cell signaling pathways related to cancer and inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar hydrazine derivatives. For instance, compounds containing hydrazine moieties have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- DNA Binding: Some hydrazine derivatives exhibit DNA-binding properties, which can interfere with replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation: Certain derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
Cytotoxicity
The cytotoxic effects of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-y]hydrazin-1-y}benzoic acid have been evaluated in vitro. Preliminary results indicate that it exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to be linked to apoptosis induction and cell cycle arrest .
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of benzoic acid, including 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-y]hydrazin-1-y}benzoic acid, demonstrated its efficacy in inhibiting tumor growth in xenograft models. The compound showed a dose-dependent response in reducing tumor size compared to control groups .
Study 2: Structure–Activity Relationship (SAR)
Another investigation into the structure–activity relationship of similar compounds revealed that modifications in the ethoxycarbonyl group significantly affect biological activity. Compounds with additional electron-withdrawing groups exhibited enhanced anticancer properties, suggesting that further modifications of this compound could optimize its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
